2,2-Difluoro-2-(2-methylthiophen-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-2-(2-methylthiophen-3-yl)acetic acid is an organic compound that belongs to the class of acetic acids It is characterized by the presence of two fluorine atoms and a thiophene ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(2-methylthiophen-3-yl)acetic acid typically involves the introduction of fluorine atoms into the acetic acid structure. One common method is the reaction of 2-methylthiophene with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(2-methylthiophen-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various substituted acetic acid derivatives.
Scientific Research Applications
2,2-Difluoro-2-(2-methylthiophen-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(2-methylthiophen-3-yl)acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with target molecules. This compound can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-2-(5-methylthiophen-3-yl)acetic acid
- 2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid
Uniqueness
2,2-Difluoro-2-(2-methylthiophen-3-yl)acetic acid is unique due to its specific substitution pattern on the thiophene ring and the presence of two fluorine atoms. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C7H6F2O2S |
---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
2,2-difluoro-2-(2-methylthiophen-3-yl)acetic acid |
InChI |
InChI=1S/C7H6F2O2S/c1-4-5(2-3-12-4)7(8,9)6(10)11/h2-3H,1H3,(H,10,11) |
InChI Key |
YPPWZCXZTRDSKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CS1)C(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.